N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine (Molecular Formula: C₇H₆F₃N₃O₂, Molecular Weight: 221.14 g/mol, CAS: DS875 ) is a pyrimidine-derived glycine analog characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where electron-withdrawing groups enhance binding affinity. Its structure combines the rigidity of the pyrimidine core with the flexibility of the glycine moiety, enabling diverse interactions in biological systems .
Properties
Molecular Formula |
C7H6F3N3O2 |
|---|---|
Molecular Weight |
221.14 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-11-6(13-4)12-3-5(14)15/h1-2H,3H2,(H,14,15)(H,11,12,13) |
InChI Key |
JNSLJJNLMONJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
A common approach involves cyclizing CF₃-containing intermediates to form the pyrimidine ring. For example:
- Nitrile-Diamine Condensation : Reacting a CF₃-substituted nitrile with a diamine under acidic or basic conditions to form the pyrimidine skeleton.
- Ketoester Amidine Cyclization : Utilizing a CF₃-modified amidine and a ketoester to construct the ring, ensuring regioselective placement of the CF₃ group.
Post-Functionalization via Cross-Coupling
Reaction Optimization and Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates, while non-polar solvents (e.g., toluene) may reduce side reactions.
| Solvent | Role in Reaction | Advantage |
|---|---|---|
| DMF | High polarity, dissolves reactants | Facilitates nucleophilic attack |
| Toluene | Low polarity, inert | Minimizes solvent interference |
Temperature and Time
Higher temperatures (80–160°C) reduce reaction time but risk decomposition. Microwave irradiation offers a balance between speed and control.
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional Heating | 80–100°C | 12–24 h | 40–50% |
| Microwave | 160°C | 4–6 h | 60–70% |
Purification and Characterization
Post-synthesis purification and analytical validation are critical:
Purification Techniques
Analytical Methods
- NMR Spectroscopy : Confirms CF₃ (δ ~ -63 ppm, quartet) and glycine (δ ~ 3.5–4.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 312.25 (C₁₃H₁₁F₃N₄O₂).
Comparative Analysis with Analogous Compounds
The target compound differs from related pyrimidine-glycine derivatives in substituent placement and biological activity:
| Compound Name | Substituents | Key Difference from Target | Biological Activity |
|---|---|---|---|
| N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)... | 6-Pyridin-3-yl, 4-CF₃ | Additional pyridine at position 6 | Enzyme inhibition |
| N-[6-(m-Tolyl)-4-(trifluoromethyl)... | 6-m-Tolyl, 4-CF₃ | m-Tolyl group at position 6 | Anti-inflammatory potential |
| Target Compound | 4-CF₃, 2-Glycine | Minimal substituents | Undocumented (requires testing) |
Chemical Reactions Analysis
Types of Reactions: N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives .
Scientific Research Applications
N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine can be contextualized against analogs with modifications to the pyrimidine ring, glycine backbone, or substituents. Below is a detailed analysis:
Structural Modifications and Physicochemical Properties
Key Differences and Implications
Substituent Effects :
- Aryl Groups : Methoxyphenyl (e.g., DT231-DT234 ) and dimethoxyphenyl (DT499 ) derivatives exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Heterocyclic Moieties : Thienyl (DT583 ) and benzo-thiophenyl (DT584 ) substituents introduce sulfur, altering electronic properties and enabling interactions with cysteine residues in proteins.
- Halogens : Dichlorophenyl (DT372 ) and trifluoromethylphenyl (DT640 ) analogs leverage halogen bonding for enhanced target engagement, critical in kinase inhibitors .
Backbone Modifications :
Biological Activity
N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a trifluoromethyl group at the 4-position and a glycine moiety. Its molecular formula is , with a molecular weight of approximately 201.14 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human colon cancer cells (HCT 116) with an IC50 value indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : The compound acts as an inhibitor of specific protein kinases, which are crucial in signaling pathways associated with cancer progression. Its binding affinity to these enzymes suggests potential use in targeted cancer therapies.
- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in vitro, which could be beneficial for conditions characterized by excessive inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The trifluoromethyl group enhances the compound's ability to fit into the active site of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways involved in cell growth and survival.
- Apoptosis Induction : The compound's capacity to trigger apoptosis in cancer cells may involve the activation of intrinsic pathways, leading to caspase activation and subsequent cell death .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(Chlorophenyl)pyrimidin-2-yl]glycine | Chlorophenyl substitution | Moderate anticancer activity |
| N-[5-(Trifluoromethyl)pyridine-3-yl]glycine | Pyridine derivative | Antimicrobial properties |
| N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | o-Tolyl substitution | Potential kinase inhibition |
The distinct trifluoromethyl substitution in this compound plays a critical role in enhancing its biological activity compared to other derivatives.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as an effective anticancer agent .
- Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups, further supporting its anticancer efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
